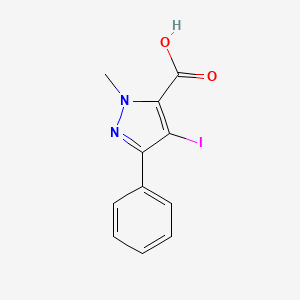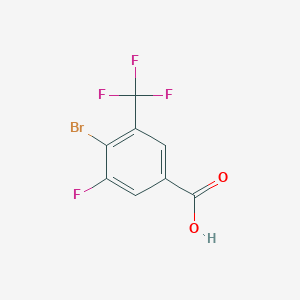
4-Bromo-3-fluoro-5-(trifluoromethyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3-fluoro-5-(trifluoromethyl)benzoic acid is an aromatic compound with the molecular formula C8H3BrF4O2. This compound is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzoic acid core. It is widely used in various fields of scientific research due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-fluoro-5-(trifluoromethyl)benzoic acid typically involves the bromination and fluorination of benzoic acid derivatives. One common method is the electrophilic aromatic substitution reaction, where bromine and fluorine are introduced into the aromatic ring under controlled conditions. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound often involves multi-step synthesis processes, including halogenation and trifluoromethylation reactions. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-3-fluoro-5-(trifluoromethyl)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitution, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids, biaryl compounds, and other aromatic derivatives. These products are often used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Applications De Recherche Scientifique
4-Bromo-3-fluoro-5-(trifluoromethyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of advanced materials, including polymers and specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Bromo-3-fluoro-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The presence of electron-withdrawing groups like bromine, fluorine, and trifluoromethyl enhances its reactivity and allows it to participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-5-(trifluoromethyl)benzoic acid
- 4-Fluoro-3-(trifluoromethyl)benzoic acid
- 3-Fluoro-5-(trifluoromethyl)benzoic acid
Uniqueness
4-Bromo-3-fluoro-5-(trifluoromethyl)benzoic acid is unique due to the specific arrangement of bromine, fluorine, and trifluoromethyl groups on the benzoic acid core. This unique structure imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C8H3BrF4O2 |
|---|---|
Poids moléculaire |
287.01 g/mol |
Nom IUPAC |
4-bromo-3-fluoro-5-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C8H3BrF4O2/c9-6-4(8(11,12)13)1-3(7(14)15)2-5(6)10/h1-2H,(H,14,15) |
Clé InChI |
MJADWHUAJUNQJY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1C(F)(F)F)Br)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


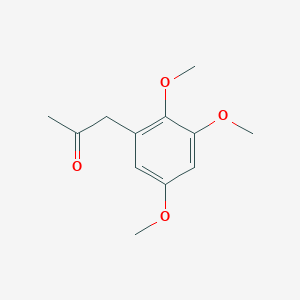

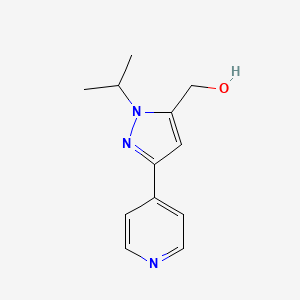
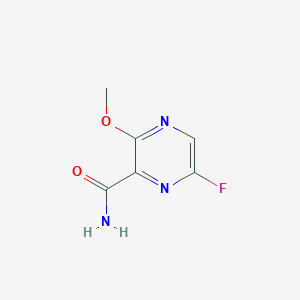
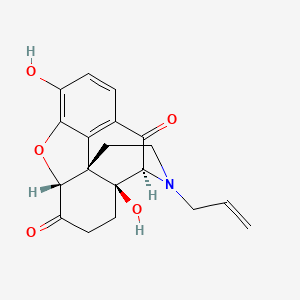
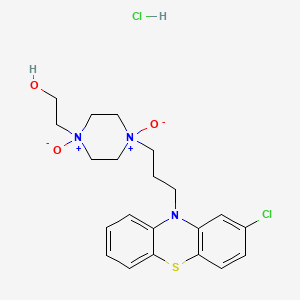
![(3R,5R)-7-[(1S,2S,8S,8aR)-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-6-oxo-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B13429687.png)


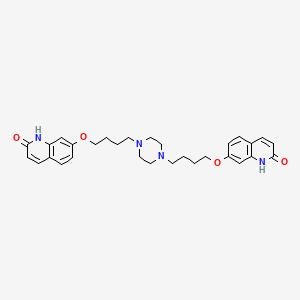
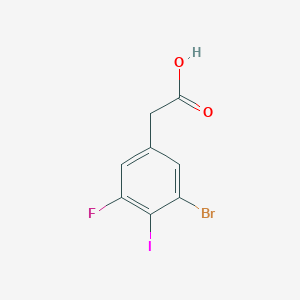
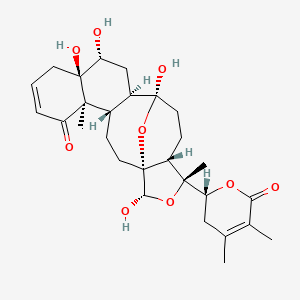
![[(3R,5R,8R,9S,10S,13S,14S)-10,13-dimethyl-17-(trifluoromethylsulfonyloxy)-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13429722.png)
